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molecular formula C12H10FNO3 B3133192 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 3832-97-1

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B3133192
M. Wt: 235.21 g/mol
InChI Key: MGJXIOXOKWLZFS-UHFFFAOYSA-N
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Patent
US04771054

Procedure details

A solution of 0.32 g (0.76 mmol) ethyl 7-[2-(acetamidomethyl)-4-thiazolyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate in 3 ml 6N hydrochloric acid was stirred at reflux three hours. The mixture was evaporated to dryness and the resulting solid was suspended in 5 ml water and dissolved by addition of 1N sodium hydroxide to pH 11. After filtration the product was precipitated by addition of 1N hydrochloric acid to pH 6.2, filtered, washed with water and dried to afford 0.22 g 7-[2-aminomethyl)-4-thiazolyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 249°-254° C. (dec).
Name
ethyl 7-[2-(acetamidomethyl)-4-thiazolyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NCC1SC=C([C:11]2[CH:20]=[C:19]3[C:14]([C:15](=[O:28])[C:16]([C:23]([O:25]CC)=[O:24])=[CH:17][N:18]3[CH2:21][CH3:22])=[CH:13][C:12]=2[F:29])N=1)(=O)C>Cl>[CH2:21]([N:18]1[C:19]2[C:14](=[CH:13][C:12]([F:29])=[CH:11][CH:20]=2)[C:15](=[O:28])[C:16]([C:23]([OH:25])=[O:24])=[CH:17]1)[CH3:22]

Inputs

Step One
Name
ethyl 7-[2-(acetamidomethyl)-4-thiazolyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
0.32 g
Type
reactant
Smiles
C(C)(=O)NCC=1SC=C(N1)C1=C(C=C2C(C(=CN(C2=C1)CC)C(=O)OCC)=O)F
Name
Quantity
3 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved by addition of 1N sodium hydroxide to pH 11
FILTRATION
Type
FILTRATION
Details
After filtration the product
CUSTOM
Type
CUSTOM
Details
was precipitated by addition of 1N hydrochloric acid to pH 6.2
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC(=CC=C12)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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